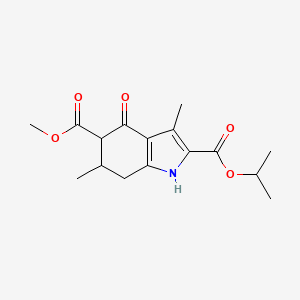![molecular formula C17H22N2O2 B4231054 1-cyclohexyl-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4231054.png)
1-cyclohexyl-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione
説明
1-cyclohexyl-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione, also known as CPP-115, is a synthetic compound that belongs to the class of drugs called GABA analogs. It is a derivative of the GABAergic antiepileptic drug, vigabatrin, and has been shown to be effective in treating a range of neurological disorders, including addiction, anxiety, and depression. CPP-115 has gained significant attention in recent years due to its potential therapeutic applications and its unique mechanism of action.
作用機序
1-cyclohexyl-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione acts by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to increased GABAergic neurotransmission. This results in a decrease in the activity of excitatory neurons in the brain, leading to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to increased GABAergic neurotransmission. This results in a decrease in the activity of excitatory neurons in the brain, leading to the therapeutic effects of this compound. Additionally, this compound has been shown to increase the levels of dopamine in the brain, which may contribute to its effects on addiction.
実験室実験の利点と制限
1-cyclohexyl-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione has several advantages for use in lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying GABAergic neurotransmission. Additionally, this compound has been shown to be effective in animal models of addiction, anxiety, and depression, making it a useful tool for studying these disorders. However, there are also limitations to the use of this compound in lab experiments. Its effects may be specific to certain animal models, and its effects on humans may differ from its effects in animal models. Additionally, this compound may have off-target effects that could complicate its use in lab experiments.
将来の方向性
There are several future directions for the study of 1-cyclohexyl-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione. One potential direction is the development of more selective inhibitors of GABA aminotransferase, which may have fewer off-target effects. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and to assess its safety for use in humans. Finally, there is a need for clinical trials to determine the efficacy of this compound in treating addiction, anxiety, and depression in humans.
科学的研究の応用
1-cyclohexyl-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in a range of neurological disorders. It has been shown to be effective in reducing the symptoms of addiction to drugs such as cocaine, methamphetamine, and nicotine. This compound has also been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. Additionally, this compound has been shown to improve cognitive function in animal models, suggesting that it may have applications in the treatment of cognitive disorders such as Alzheimer's disease.
特性
IUPAC Name |
1-cyclohexyl-3-(4-methylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-7-9-13(10-8-12)18-15-11-16(20)19(17(15)21)14-5-3-2-4-6-14/h7-10,14-15,18H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKJHNWPCWPHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4230980.png)
![4-[2-({4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide hydrochloride](/img/structure/B4230987.png)
![methyl 2-({[4-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4230988.png)
![N-(5-chloro-2-methylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxodecahydro-2-quinoxalinyl]acetamide](/img/structure/B4230997.png)
![2-{[5-(2,5-dichlorobenzyl)-4-methyl-1,3-thiazol-2-yl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4231003.png)

![N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4231018.png)
![ethyl 4-[(3,4-dihydro-1(2H)-quinolinylacetyl)amino]benzoate](/img/structure/B4231021.png)
![4-tert-butyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide](/img/structure/B4231033.png)

![1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B4231041.png)
![N-(4-methyl-3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4231046.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4231059.png)
![N-(2-fluorophenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4231063.png)
